molecular formula C17H23FN2O5S B11500554 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate

Cat. No.: B11500554
M. Wt: 386.4 g/mol
InChI Key: SPYYQGYGLQYWQX-CFMCSPIPSA-N
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Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate typically involves multiple steps:

    Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as amino acids or amines.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution reactions using fluorophenol and suitable leaving groups.

    Sulfonylation and Carbamation: The final steps involve sulfonylation of the quinolizidine core followed by carbamation using reagents such as sulfonyl chlorides and isocyanates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinolizidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while substitution could result in various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Carbamates are known to exhibit a range of biological effects, including enzyme inhibition and antimicrobial properties.

Medicine

In medicine, carbamates are often used as pharmaceuticals, particularly as enzyme inhibitors. This compound could be investigated for its potential as a therapeutic agent, targeting specific enzymes or receptors.

Industry

In industry, carbamates are used as pesticides, herbicides, and fungicides. This compound could be evaluated for its efficacy and safety as an agricultural chemical.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate would depend on its specific biological target. Generally, carbamates exert their effects by inhibiting enzymes through the formation of a covalent bond with the active site. This can lead to the disruption of normal cellular processes and ultimately result in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-chlorophenoxy)sulfonyl]carbamate
  • (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-bromophenoxy)sulfonyl]carbamate
  • (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-methylphenoxy)sulfonyl]carbamate

Uniqueness

The uniqueness of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. Fluorine atoms are known to influence the lipophilicity, metabolic stability, and binding affinity of compounds, making this compound potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C17H23FN2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2-fluorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O5S/c18-14-7-1-2-9-16(14)25-26(22,23)19-17(21)24-12-13-6-5-11-20-10-4-3-8-15(13)20/h1-2,7,9,13,15H,3-6,8,10-12H2,(H,19,21)/t13-,15?/m0/s1

InChI Key

SPYYQGYGLQYWQX-CFMCSPIPSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3F

Origin of Product

United States

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